molecular formula C19H17FN4OS B2599403 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 728885-86-7

2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2599403
CAS No.: 728885-86-7
M. Wt: 368.43
InChI Key: IPHRNAFNCHGEFM-UHFFFAOYSA-N
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Description

2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a naphthyridine core, a cyano group, and a fluorophenylacetamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new materials or catalysts.

Biology

In biology, the compound may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological targets.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. This could include its use as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a component in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Attachment of the thio group: This can be done using thiolation reactions.

    Formation of the fluorophenylacetamide moiety: This step may involve acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thio group.

    Reduction: Reduction reactions may target the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(4-fluorophenyl)acetamide
  • 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-14-2-1-3-15(9-14)22-17(25)11-26-19-13(10-21)8-16-18(23-19)12-4-6-24(16)7-5-12/h1-3,8-9,12H,4-7,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHRNAFNCHGEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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